molecular formula C9H8ClKO3 B1675962 MCPA-potassium CAS No. 5221-16-9

MCPA-potassium

Cat. No. B1675962
Key on ui cas rn: 5221-16-9
M. Wt: 238.71 g/mol
InChI Key: ORHJUFUQMQEFPQ-UHFFFAOYSA-M
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Patent
US05939584

Procedure details

A melt of 20 parts (0.1 mol) of MCPA (94.7%) is reacted with 100 ml of 1 molar methanolic potassium hydroxide solution (0.1 mol) at 130° C. with removal of methanol by distillation. After complete removal of methanol by distillation, 25.1 parts of MCPA-potassium are obtained, containing 73.3% of MCPA of m.p. 200-205° C., which corresponds to a yield of 100%.
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][C:11]([OH:13])=[O:12].[OH-].[K+:15]>CO>[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:10][C:11]([O-:13])=[O:12].[K+:15] |f:1.2,4.5|

Inputs

Step One
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)Cl)OCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)Cl)OCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete removal of methanol
DISTILLATION
Type
DISTILLATION
Details
by distillation, 25.1 parts of MCPA-potassium
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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